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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 3-Fluoro-5-methylphenol. Due to the limited availability of published experimental data for

this specific compound, this document focuses on predicted spectroscopic values and provides

comprehensive, generalized experimental protocols for acquiring and analyzing the necessary

data. The information herein is intended to serve as a valuable resource for researchers in the

fields of analytical chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Fluoro-5-
methylphenol. These predictions are based on established principles of spectroscopy and

comparative analysis with structurally similar compounds, such as other fluorinated phenols

and methylated aromatics.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

OH 9.0 - 10.0 Singlet (broad) -

H-2 6.6 - 6.8 Doublet of doublets
JH-F ≈ 8-10 Hz, JH-H

≈ 2-3 Hz

H-4 6.5 - 6.7 Doublet of doublets
JH-F ≈ 10-12 Hz, JH-

H ≈ 2-3 Hz

H-6 6.7 - 6.9
Singlet (broad) or

triplet
-

CH₃ 2.2 - 2.4 Singlet -

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 155 - 158

C-2 105 - 108

C-3 (C-F) 162 - 165 (doublet, ¹JC-F ≈ 240-250 Hz)

C-4 110 - 113

C-5 (C-CH₃) 140 - 143

C-6 115 - 118

CH₃ 20 - 22

Solvent: CDCl₃ or DMSO-d₆. Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

O-H 3200 - 3600 (broad) Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (methyl) 2850 - 2960 Stretching

C=C (aromatic) 1580 - 1620, 1450 - 1500 Stretching

C-O 1180 - 1260 Stretching

C-F 1000 - 1100 Stretching

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Description

[M]⁺ 126 Molecular Ion

[M-CH₃]⁺ 111 Loss of a methyl radical

[M-CO]⁺ 98 Loss of carbon monoxide

[M-CHO]⁺ 97 Loss of a formyl radical

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-methylphenol in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can

influence chemical shifts, particularly for the hydroxyl proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon

environment.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be

performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by

placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous

potassium bromide (KBr) (approx. 100-200 mg) using a mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an

appropriate path length.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment (or the solvent/KBr

pellet).

Place the prepared sample in the spectrometer and acquire the sample spectrum.

The final spectrum is typically presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Common techniques for a molecule of this type include Electron

Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-

flight (TOF), or ion trap.

Data Acquisition (Electron Ionization - EI):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to deduce structural information. Characteristic losses

of small neutral fragments (e.g., CH₃, CO) can help confirm the structure.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Fluoro-5-methylphenol.
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Caption: Workflow for Spectroscopic Analysis of 3-Fluoro-5-methylphenol.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307441#3-fluoro-5-methylphenol-spectroscopic-
data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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